REACTION_CXSMILES
|
F[C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.[CH:13]1([N:17]2[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]2)[CH2:16][CH2:15][CH2:14]1>CC(N(C)C)=O>[CH:13]1([N:17]2[CH2:22][CH2:21][N:20]([C:2]3[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=3)[CH2:19][CH2:18]2)[CH2:16][CH2:15][CH2:14]1
|
Name
|
|
Quantity
|
0.225 mL
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=O)OCC)C=C1
|
Name
|
|
Quantity
|
0.43 g
|
Type
|
reactant
|
Smiles
|
C1(CCC1)N1CCNCC1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
sealed into a microwave tube
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the crude product purified by silica column chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0-2.5% MeOH in DCM
|
Type
|
CUSTOM
|
Details
|
Pure fractions were evaporated to dryness
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC1)N1CCN(CC1)C1=CC=C(C(=O)OCC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.05 g | |
YIELD: PERCENTYIELD | 11.31% | |
YIELD: CALCULATEDPERCENTYIELD | 11.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |